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Compound of Interest

2-Bromo-1-(tetrahydro-2H-pyran-
2-YL)-1H-imidazole

cat. No.: B1500711

Compound Name:

In the landscape of modern medicinal chemistry and organic synthesis, the imidazole scaffold
is a privileged structure, appearing in a vast array of pharmaceuticals and biologically active
molecules. The strategic manipulation of this heterocycle often requires careful protection-
deprotection strategies to achieve desired regioselectivity. 2-Bromo-1-(THP)-1H-imidazole
(where THP stands for tetrahydropyran-2-yl) emerges as a key synthetic intermediate. The
introduction of the acid-labile THP protecting group on the imidazole nitrogen serves a critical
purpose: it masks the reactive N-H proton, thereby unlocking the synthetic potential of the C2-
bromo position for a variety of transformations, such as metal-halogen exchange and cross-
coupling reactions.[1]

This guide provides a comprehensive overview of the core physicochemical properties of 2-
Bromo-1-(THP)-1H-imidazole, offering field-proven insights into its synthesis, characterization,
handling, and synthetic utility. The information presented is intended to empower researchers
to confidently and effectively utilize this versatile building block in their synthetic campaigns.

Molecular Structure and Core Properties

2-Bromo-1-(THP)-1H-imidazole is comprised of a 2-bromoimidazole core linked at the N1
position to a tetrahydropyran ring via an acetal linkage. This structure dictates its solubility,
stability, and reactivity profile.
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Property Data Source
) 2-Bromo-1-(tetrahydro-2H-

Chemical Name o [2]
pyran-2-yl)-1H-imidazole
2-Bromo-1-(oxan-2-

Synonyms o [3]
yhimidazole

CAS Number 1065483-60-4 [2]

Molecular Formula CsH11BrN20 [2]

Molecular Weight 231.09 g/mol [2]

Monoisotopic Mass 230.00548 Da [3]

Appearance Expected to be a solid or oil N/A

Predicted XlogP 1.8-2.34 [2][3]

Topological Polar Surface Area
27.05 Az [2]

(TPSA)

Hydrogen Bond Donors 0 [2]

Hydrogen Bond Acceptors 3 [2]

Synthesis and Purification

The synthesis of 2-Bromo-1-(THP)-1H-imidazole is achieved through the protection of the

commercially available 2-Bromo-1H-imidazole. The tetrahydropyranylation of the imidazole

nitrogen is a robust and widely used transformation.

The Rationale for THP Protection

The N-H proton of an imidazole is acidic and can interfere with many common organometallic

reactions (e.g., Grignard or organolithium reagents) that are often employed to functionalize

aryl bromides. The THP group provides an effective and reversible means of masking this

acidic proton. As an acetal, it is stable to basic, nucleophilic, and reductive conditions but can

be readily cleaved under acidic conditions, regenerating the parent N-H imidazole when

desired.
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Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard methods for the N-protection of
imidazoles.[4]

Step 1: Reaction Setup

» To a solution of 2-Bromo-1H-imidazole (1.0 eq) in a suitable aprotic solvent (e.g.,
dichloromethane or tetrahydrofuran) is added a catalytic amount of an acid catalyst, such as
p-toluenesulfonic acid (p-TSA) (0.05 eq).

o The mixture is stirred at room temperature (20-25°C) to ensure dissolution.
Step 2: Addition of Dihydropyran (DHP)

e 3,4-Dihydro-2H-pyran (DHP) (1.2 eq) is added dropwise to the stirred solution. The reaction
is mildly exothermic.

Step 3: Reaction Monitoring

e The reaction progress is monitored by Thin Layer Chromatography (TLC), eluting with a
mixture of ethyl acetate and hexanes. The disappearance of the starting material spot (2-
Bromo-1H-imidazole) and the appearance of a new, less polar product spot indicates
reaction completion, typically within 2-4 hours.

Step 4: Workup and Isolation

e Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous
solution of sodium bicarbonate to neutralize the acid catalyst.

e The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or
magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude
product.

Purification
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The crude 2-Bromo-1-(THP)-1H-imidazole is typically purified by flash column chromatography
on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100%
hexanes) and gradually increasing the polarity with ethyl acetate, is effective for separating the
product from any unreacted starting material and polymeric byproducts from DHP.

Reactants
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Caption: Synthesis workflow for 2-Bromo-1-(THP)-1H-imidazole.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a
dedicated spectrum for this specific molecule is not publicly available, its expected spectral
data can be reliably predicted based on its constituent parts and data from analogous
structures.[4][5]
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Technique

Expected Observations

1H NMR

Imidazole Protons: Two singlets or narrow
doublets expected in the aromatic region (~0
7.0-7.5 ppm). THP Protons: A characteristic
multiplet for the anomeric proton (N-CH-O) at ~&
5.3-5.5 ppm. A complex series of multiplets for
the remaining 8 protons of the THP ring
between ~& 1.5-4.2 ppm, arising from the

diastereotopic nature of the methylene protons.

13C NMR

Imidazole Carbons: C2 (bearing Br) expected
around & 120-125 ppm. C4 and C5 expected
around 6 120-130 ppm. THP Carbons: Anomeric
carbon (N-CH-O) at ~0 85-90 ppm. The
remaining five carbons of the THP ring are
expected between & 20-70 ppm.

FT-IR

Absence of a broad N-H stretching band
(present in the precursor at ~3100 cm™1),
Presence of C-H (aromatic and aliphatic), C=N,
and C-N stretching bands. A strong C-O-C
stretching band from the acetal linkage around
1050-1150 cm™2,

Mass Spec. (EI/ESI)

A characteristic pair of molecular ion peaks
(IM]* and [M+2]*) of roughly equal intensity,
confirming the presence of a single bromine
atom. Common fragmentation would involve the
loss of the THP group or the entire

tetrahydropyran ring.

Physicochemical Properties

Solubility

Given its predicted LogP between 1.8 and 2.34, 2-Bromo-1-(THP)-1H-imidazole is expected to

be soluble in a wide range of common organic solvents, including:
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Chlorinated solvents: Dichloromethane, chloroform
Ethers: Tetrahydrofuran, diethyl ether, 1,4-dioxane
Esters: Ethyl acetate

Apolar solvents: Toluene, hexanes (to a lesser extent)

It is expected to have very poor solubility in water.

Stability and Storage

Acid Sensitivity: The THP protecting group is an acetal and is highly susceptible to cleavage
under acidic conditions (pH < 5). Contact with strong or even mild protic acids, as well as
Lewis acids, should be avoided to prevent premature deprotection.

General Stability: The compound is generally stable under neutral and basic conditions.

Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed
container under an inert atmosphere (nitrogen or argon) at a cool temperature (2-8°C) to
minimize potential degradation.[2]

Reactivity and Synthetic Utility

The primary value of 2-Bromo-1-(THP)-1H-imidazole lies in its ability to serve as a precursor to

2-substituted imidazoles. The THP group directs reactivity towards the C2-bromo position.

Key Transformations:

Metal-Halogen Exchange: The C2-bromo substituent can readily undergo metal-halogen
exchange upon treatment with a strong organometallic base, such as n-butyllithium or
isopropylmagnesium chloride, at low temperatures (-78°C). This generates a potent 2-
metallo-imidazole nucleophile.

Electrophilic Quench: The resulting organometallic intermediate can be trapped with a wide
variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to install a
new carbon-carbon or carbon-heteroatom bond at the C2 position.
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e Cross-Coupling Reactions: The C-Br bond is also a suitable handle for various palladium-
catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form
C-C bonds.
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Caption: Key synthetic transformations of 2-Bromo-1-(THP)-1H-imidazole.

Safety and Handling

While specific toxicity data for 2-Bromo-1-(THP)-1H-imidazole is not available, its precursor, 2-
Bromo-1H-imidazole, is classified as harmful and an irritant.[6]
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e Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye damage
and respiratory irritation.[6]

e Precautions: Standard laboratory personal protective equipment (PPE), including safety
glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All
manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust
and contact with skin and eyes.

Conclusion

2-Bromo-1-(THP)-1H-imidazole is a strategically important intermediate that facilitates the
synthesis of complex, 2-substituted imidazole derivatives. A thorough understanding of its
physicochemical properties—from its synthesis and spectroscopic signature to its stability and
reactivity—is paramount for its successful application. Its acid-labile THP group provides robust
protection under a variety of conditions while allowing for selective functionalization of the C2
position, making it an invaluable tool for researchers in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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